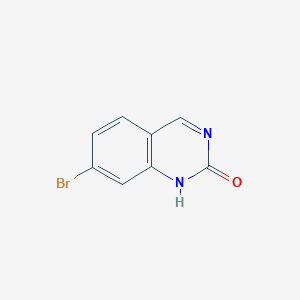

7-Bromoquinazolin-2(1H)-one

説明

7-Bromoquinazolin-2(1H)-one is a brominated quinazolinone derivative, a class of compounds that have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. While the provided papers do not directly discuss 7-Bromoquinazolin-2(1H)-one, they do provide insights into similar brominated heterocyclic compounds and their synthesis, structure, and applications, which can be extrapolated to understand 7-Bromoquinazolin-2(1H)-one.

Synthesis Analysis

The synthesis of brominated quinazolinones and related compounds typically involves strategies such as palladium-catalyzed C-H activation, as seen in the synthesis of isoquinolin-1(2H)-ones using α-bromo ketones and benzamides . Another approach is the cyclization of brominated precursors, which can be inferred from the synthesis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . These methods highlight the importance of bromine as a functional group that can facilitate further chemical transformations.

Molecular Structure Analysis

The molecular structure of brominated quinazolinones is characterized by the presence of bromine, which can influence the crystal packing and intermolecular interactions within the compound. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, is stabilized by hydrogen bonds and π-stacking interactions . Similarly, 7-Bromoquinolin-8-ol exhibits intermolecular O-H...N hydrogen bonds, which cause the molecules to pack as dimers in the solid state .

Chemical Reactions Analysis

Brominated quinazolinones can undergo various chemical reactions due to the presence of the bromine atom, which acts as a good leaving group or can be involved in electrophilic aromatic substitution. For example, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement to form quinazolin-2-aldehyde . This reactivity can be extrapolated to 7-Bromoquinazolin-2(1H)-one, suggesting it may also participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinazolinones are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound. The crystallographic data of a related compound provides insights into the unit cell parameters and space group, which can be used to predict the properties of 7-Bromoquinazolin-2(1H)-one . Additionally, the photolabile nature of brominated hydroxyquinolines, as described for BHQ, suggests that 7-Bromoquinazolin-2(1H)-one may also have applications in photochemistry due to its potential sensitivity to light .

科学的研究の応用

- Quinazolinone derivatives have been synthesized for the purpose of biological activity screening .

- The key precursor N-(1H-benzo[d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino benzimidazole (1) with malononitrile in pyridine .

- Compound 2 reacted with various secondary amines in boiling ethanol to produce acrylonitriles .

- The synthesized compounds were tested for their antitumor activity against four cell lines: VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblast cell line), and HepG2 (human liver hepatocellular carcinoma cell line) .

- It was found that compounds 9, 11, 15, 16, 22, 23, 24, and 25 have strong effects on the HepG2 cell line, while compounds 16, 22, and 25 have strong effects on the WI-38 cell line .

- Furthermore, it was found that compounds 16 and 22 have strong resistance to the VERO cell line .

- On the other hand, compounds 7, 14, 15, 16, and 22 have strong effects on the MCF-7 cell line, while the rest of the compounds have moderate effects on the MCF-7 cell line .

Safety And Hazards

特性

IUPAC Name |

7-bromo-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVGFLUEASNJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672196 | |

| Record name | 7-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoquinazolin-2(1H)-one | |

CAS RN |

953039-65-1 | |

| Record name | 7-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)

![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)

![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)